molecular formula C22H27N7 B6476197 2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline CAS No. 2640964-32-3

2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No. B6476197
CAS RN: 2640964-32-3
M. Wt: 389.5 g/mol
InChI Key: STRFQXPJYNXBME-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule that contains several functional groups and rings . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the quinoxaline ring, and the attachment of the piperazine and pyrimidine rings . The exact synthetic route would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the pyrrolidine ring might undergo reactions involving the nitrogen atom, while the quinoxaline ring might participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound “2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their function.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can lead to an increase in intracellular cGMP levels, affecting signal transduction pathways. Similarly, modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if it acts as an antagonist of the vanilloid receptor 1, it could potentially alleviate pain and inflammation. If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its reactivity and mechanism of action, and testing its efficacy in various applications .

properties

IUPAC Name

2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQXPJYNXBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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